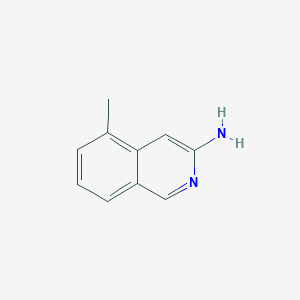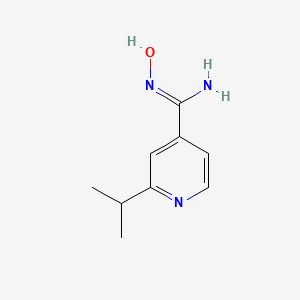
N-Hydroxy-2-isopropylisonicotinimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-2-isopropylisonicotinimidamide is a chemical compound that belongs to the class of hydroxamic acids Hydroxamic acids are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine. One common method is the reaction of isonicotinic acid chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
N-Hydroxy-2-isopropylisonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid moiety to amides or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amides or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Hydroxy-2-isopropylisonicotinimidamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing metalloprotease inhibitors and histone deacetylase inhibitors, which are potential anticancer agents.
Biological Studies: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their inhibitors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
作用机制
The mechanism of action of N-Hydroxy-2-isopropylisonicotinimidamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. For example, in histone deacetylase inhibitors, the compound binds to the zinc ion in the enzyme, preventing it from deacetylating histone proteins, which can lead to the activation of tumor suppressor genes .
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide: Another hydroxamic acid derivative used in peptide synthesis and as a reagent for activating carboxylic acids.
Hydroxamic Acid Derivatives: A broad class of compounds with similar metal-chelating properties and applications in medicinal chemistry.
Uniqueness
N-Hydroxy-2-isopropylisonicotinimidamide is unique due to its specific structure, which allows for selective binding to certain metalloenzymes. This selectivity makes it a valuable tool in the design of targeted inhibitors for therapeutic applications .
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
N'-hydroxy-2-propan-2-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-5-7(3-4-11-8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
InChI 键 |
XNUDJCZWROZGRI-UHFFFAOYSA-N |
手性 SMILES |
CC(C)C1=NC=CC(=C1)/C(=N/O)/N |
规范 SMILES |
CC(C)C1=NC=CC(=C1)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


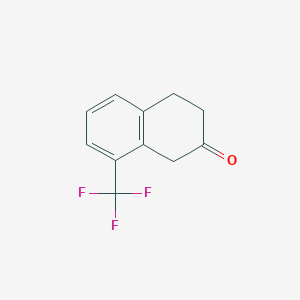
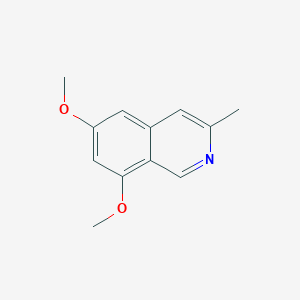
![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)
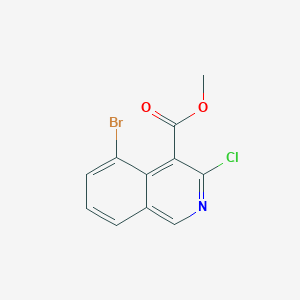
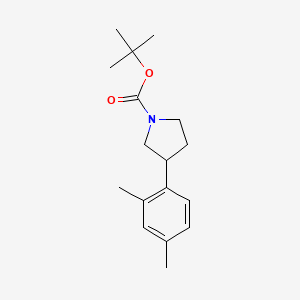
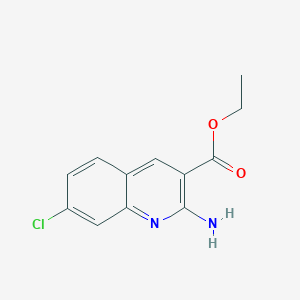

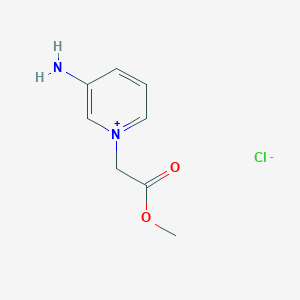
![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
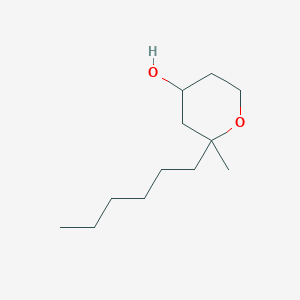
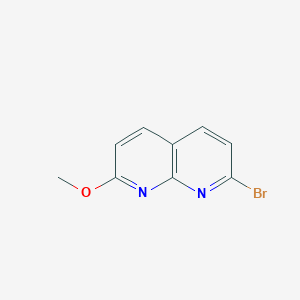
![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)
